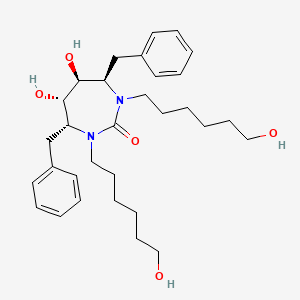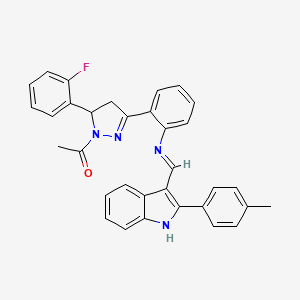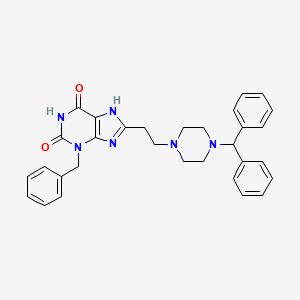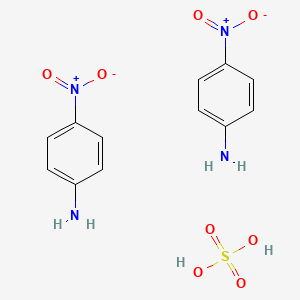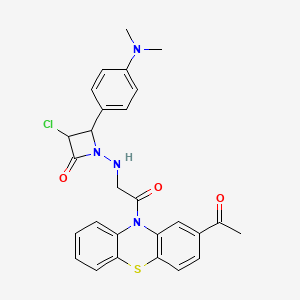
1-Piperidineethanamine, N-(2-nitrobenzo(b)thien-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound with the molecular formula C₁₄H₁₄N₂O₂S It is characterized by a piperidine ring attached to an ethanamine group, which is further substituted with a nitrobenzo(b)thien-3-yl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-Piperidineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- typically begins with piperidine and ethanamine as the primary starting materials.
Reaction Steps: The synthesis involves a multi-step reaction process, including nitration, cyclization, and substitution reactions.
Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes, such as recrystallization or chromatography, to remove impurities and obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: Substitution reactions can occur at different positions on the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions often use reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: Substitution reactions may involve halogenating agents such as bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions used.
Reduction Products: Amino derivatives, such as 1-Piperidineethanamine, N-(2-aminobenzo(b)thien-3-yl)-.
Substitution Products: Halogenated derivatives of the piperidine ring.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Piperidineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the piperidine ring play crucial roles in its biological activity, potentially affecting enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
1-Piperidineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- is compared with other similar compounds, such as 1-Piperidineethanamine, N-(2-aminobenzo(b)thien-3-yl)- and 1-Piperidineethanamine, N-(2-chlorobenzo(b)thien-3-yl)-
List of Similar Compounds
1-Piperidineethanamine, N-(2-aminobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-chlorobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-methoxybenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-bromobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-iodobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-fluorobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-nitrobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-cyanobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-ethylbenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-methylbenzo(b)thien-3-yl)-
Propriétés
Numéro CAS |
128554-87-0 |
|---|---|
Formule moléculaire |
C15H19N3O2S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-nitro-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H19N3O2S/c19-18(20)15-14(12-6-2-3-7-13(12)21-15)16-8-11-17-9-4-1-5-10-17/h2-3,6-7,16H,1,4-5,8-11H2 |
Clé InChI |
HIUGSPXIOFNUGC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCNC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




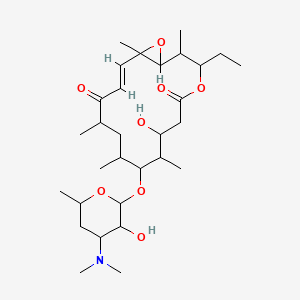

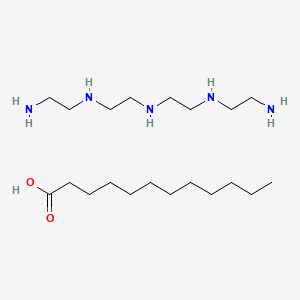
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
